molecular formula C16H18N4O2S B2792764 2,4-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide CAS No. 2034313-17-0

2,4-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide

Cat. No.: B2792764
CAS No.: 2034313-17-0
M. Wt: 330.41
InChI Key: PEEAUGLIKKVIAG-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.
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Properties

IUPAC Name

2,4-dimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10-15(23-11(2)19-10)16(22)18-9-12-5-6-17-13(8-12)20-7-3-4-14(20)21/h5-6,8H,3-4,7,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEAUGLIKKVIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and significant biological activities. This compound features a thiazole ring, a pyridine moiety, and a pyrrolidinone structure, which contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The structural components suggest various interactions with biological targets, indicating its relevance in drug design and development.

Key Structural Features

FeatureDescription
Thiazole RingContributes to the compound's heterocyclic nature and biological activity.
Pyridine MoietyEnhances lipophilicity and potential receptor interactions.
Pyrrolidinone StructureMay influence the compound's pharmacodynamics through stereoselectivity.

The primary mechanism of action for this compound is its inhibition of prolyl-tRNA synthetase in Plasmodium falciparum, the causative agent of malaria. By disrupting protein synthesis within the parasite, the compound exhibits potent antimalarial activity. Notably, studies have shown that the S enantiomer displays stronger activity than its R counterpart, highlighting the importance of stereochemistry in its pharmacological profile.

Biological Activities

Research indicates that this compound possesses several biological activities:

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound alongside related derivatives:

Synthesis Methods

The synthesis typically involves multi-step organic reactions, which require careful optimization to enhance yield and purity. Common methods include:

  • Formation of thiazole rings through condensation reactions.
  • Introduction of pyridine and pyrrolidine moieties via nucleophilic substitution.

Pharmacological Evaluations

A variety of assays have been conducted to assess the biological activity of this compound:

  • In vitro assays demonstrated effective inhibition of P. falciparum with IC50 values indicating strong antimalarial effects.
  • Comparative studies showed that derivatives with modifications in the thiazole or pyridine rings exhibited varying degrees of activity against different strains of pathogens.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,4-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide?

  • Methodological Answer : Multi-step synthesis typically involves coupling a thiazole-5-carboxylic acid derivative with a substituted pyridylmethylamine. Key steps include:
  • Ortho-lithiation of thiazole intermediates for regioselective functionalization (similar to ).
  • Nucleophilic coupling using isocyanates or activated carbonyl intermediates under anhydrous conditions (e.g., NaH-mediated reactions, as in ).
  • Protection/deprotection strategies (e.g., 4-methoxybenzyl chloride for amine protection) to avoid side reactions .
  • Optimization via Design of Experiments (DoE) to balance temperature (60–120°C), solvent polarity (DMF, THF), and catalyst loading (e.g., Pd catalysts for cross-coupling) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the thiazole ring (δ 7.5–8.5 ppm), pyridyl protons (δ 8.0–8.7 ppm), and pyrrolidinone carbonyl (δ ~170 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of CO from the carboxamide group).
  • XRD : Resolve crystal packing and hydrogen-bonding interactions, particularly for polymorph screening .
  • HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How to design an initial biological screening protocol to assess its therapeutic potential?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiazole-carboxamides show affinity for tyrosine kinases in ).
  • In Vitro Assays :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT assays .
  • Control Compounds : Include known inhibitors (e.g., Dasatinib for kinase comparisons) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding modes and selectivity for biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinase ATP-binding pockets (e.g., Src-family kinases). Focus on hydrogen bonding with the carboxamide and hydrophobic interactions with the 2,4-dimethylthiazole .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) to evaluate entropy-driven binding .
  • SAR Analysis : Compare with analogs (e.g., pyrimidine-thiazole hybrids in ) to identify critical substituents for selectivity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50) .
  • Metabolic Stability Testing : Use liver microsomes to rule out false negatives from rapid compound degradation .
  • Off-Target Profiling : Employ kinome-wide screens (e.g., KINOMEscan) to identify promiscuous binding .

Q. How to optimize solubility and bioavailability without compromising target affinity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esterified carboxylates) to enhance permeability .
  • Co-Crystallization : Screen with cyclodextrins or surfactants to improve aqueous solubility ( notes similar strategies for pyridine-carboxamides) .
  • LogP Adjustment : Modify the pyrrolidinone or pyridylmethyl groups to balance hydrophilicity (CLOGP target: 2–4) .

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